N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-10-17(21-12-5-13-25(21,23)24)14-18(15)20-19(22)11-9-16-6-3-2-4-7-16/h2-4,6-8,10,14H,5,9,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOCXMSTCRLWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve a halt in cell cycle progression, given its target of CDK2. This could result in the inhibition of cell proliferation, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
Sulfone-Containing Derivatives: The target compound and N-(1,1-dioxidotetrahydrothiophen-3-yl)-...propanamide both incorporate sulfone groups, which improve aqueous solubility and metabolic stability compared to non-sulfonated analogs. However, the 1,1-dioxidoisothiazolidine ring in the target compound introduces a five-membered heterocycle, whereas the tetrahydrothiophene derivative in has a six-membered ring. This difference may influence conformational flexibility and binding affinity .
Aromatic Substituents :
- The 3-phenylpropanamide backbone is shared with compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide and N-(2-ethylphenyl)-...propanamide . However, the latter replaces the sulfone group with a tetrazole ring, a common bioisostere for carboxylic acids. Tetrazoles enhance metabolic resistance but reduce polarity compared to sulfones .
Halogenated Derivatives :
- Compound 5 () incorporates 4-fluorophenyl and 3,4-dichlorophenyl groups, which increase lipophilicity and electron-withdrawing effects. These substitutions are absent in the target compound but are typical in kinase inhibitors or antimicrobial agents .
Heterocyclic Variations :
- The thiadiazole ring in and the pyrazolyl group in introduce nitrogen-rich heterocycles, which can enhance binding to metal ions or biological targets. In contrast, the target compound’s isothiazolidine dioxide offers a unique sulfone-oxygenated scaffold for hydrogen-bond interactions .
Physicochemical and Functional Implications
- Polarity and Solubility: Sulfone-containing derivatives (e.g., target compound ) exhibit higher polarity than non-sulfonated analogs like N-(2-ethylphenyl)-...propanamide . This may improve water solubility but reduce membrane permeability.
- Metabolic Stability : Thiadiazole ( ) and tetrazole ( ) rings are resistant to oxidative metabolism, whereas the isothiazolidine dioxide’s sulfone group may undergo slower enzymatic degradation compared to methylthioethyl groups ( ).
- The target compound’s structure aligns with kinase inhibitor motifs due to its sulfonamide and aromatic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
